molecular formula C13H9ClF2S B7997538 1-Chloro-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene

1-Chloro-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7997538
M. Wt: 270.73 g/mol
InChI Key: XQXIPWGIGLJEEY-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl) at position 1, fluorine (F) at position 3, and a sulfanylmethyl group bearing a 4-fluorophenyl moiety at position 4. The sulfanylmethyl (-SCH2-) linker introduces a thioether functional group, distinguishing it from sulfonyl or sulfoxide derivatives.

Properties

IUPAC Name

4-chloro-2-fluoro-1-[(4-fluorophenyl)sulfanylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2S/c14-10-2-1-9(13(16)7-10)8-17-12-5-3-11(15)4-6-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXIPWGIGLJEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Chloro-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-3-fluoro-4-iodobenzene with 4-fluorothiophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-Chloro-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions. For example, the chlorine atom can be replaced by an amine group in the presence of a suitable base.

    Oxidation Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Positional Isomerism: Substituent Arrangement

A key structural analog is 1-Chloro-2-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene (CAS: 1443331-48-3), which differs only in the positions of Cl and F on the benzene ring (positions 1 and 2 vs. 1 and 3 in the target compound). This positional isomerism alters steric and electronic effects:

  • Electronic Effects : Electron-withdrawing substituents in the 1,3-positions create a meta-directing electronic environment, influencing reactivity in electrophilic substitution reactions.

Functional Group Variations: Thioether vs. Sulfonyl

Compounds like 1-chloro-4-(phenylsulfonyl)benzene (Sulphenone) replace the sulfanylmethyl group with a sulfonyl (-SO2-) moiety. Key differences include:

  • Oxidation State : Sulfonyl groups are more oxidized than thioethers, enhancing polarity and hydrogen-bonding capacity.
  • Stability : Sulfones are generally more stable toward oxidation than thioethers, impacting their utility in environments requiring oxidative resistance .

Substituent Electronic Effects

  • Trifluoromethyl Derivatives : 1-Chloro-4-trifluoromethylbenzene (CAS: 98-56-6) substitutes the sulfanylmethyl group with a trifluoromethyl (-CF3) group. The -CF3 group is a stronger electron-withdrawing group than Cl or F, significantly lowering the aromatic ring’s electron density and altering reactivity in cross-coupling reactions .

Steric and Conformational Effects

The 4-fluorophenyl group in the target compound introduces steric bulk, as seen in 1,2-bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene (). Crystallographic studies reveal:

  • Dihedral Angles: The 4-fluorophenyl groups form dihedral angles of 51.86–87.02° with the core structure, creating nonplanar geometries that hinder molecular packing .
  • Hydrogen Bonding: Intramolecular O–H⋯O bonds in analogs stabilize nonplanar conformations, whereas the absence of hydroxyl groups in the target compound may reduce such interactions, favoring different packing motifs .

Crystallographic and Packing Behavior

Crystallographic tools like SHELXL and ORTEP-3 () are critical for analyzing structural differences. For example:

  • Packing Motifs : The target compound’s lack of hydroxyl groups (compared to ’s dimeric hydrogen-bonded structure) may result in weaker intermolecular forces, leading to lower melting points or higher solubility in apolar solvents .
  • Symmetry : The 1,3-substitution pattern in the target compound could promote centrosymmetric dimerization, similar to observations in , but steric effects from the sulfanylmethyl group might disrupt this .

Data Table: Structural and Functional Comparisons

Compound Name Substituent Positions Functional Group Key Properties/Effects Reference
1-Chloro-3-fluoro-4-[(4-FP)SCH2]benzene 1-Cl, 3-F, 4-SCH2(4-FP) Thioether Meta-directing, steric hindrance
1-Chloro-2-fluoro-4-[(4-FP)SCH2]benzene 1-Cl, 2-F, 4-SCH2(4-FP) Thioether Ortho-directing, increased steric strain
1-Chloro-4-(phenylsulfonyl)benzene 1-Cl, 4-SO2Ph Sulfonyl High polarity, oxidative stability
1-Chloro-4-trifluoromethylbenzene 1-Cl, 4-CF3 Trifluoromethyl Strong electron withdrawal, low reactivity
1,2-bis(4-FP)-1-hydroxy-...acenaphthene Multiple Hydroxy, methoxy Nonplanar, H-bonded dimers

(FP = fluorophenyl; SCH2 = sulfanylmethyl)

Biological Activity

1-Chloro-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene, also known as a fluorinated aromatic compound, has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and a summary of research findings.

  • Molecular Formula : C₁₃H₈ClF₂S
  • Molecular Weight : 305.2 g/mol
  • IUPAC Name : 1-chloro-4-[(4-chloro-2-fluorophenyl)methylsulfanyl]-2-fluorobenzene
  • Structure : The compound features a benzene ring substituted with chlorine and fluorine atoms, along with a sulfanylmethyl group that adds to its reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfanylmethyl group is believed to facilitate covalent bonding with target proteins, leading to alterations in their structural conformation and subsequent modulation of biochemical pathways. This interaction can influence various cellular processes, including apoptosis and cell proliferation.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Some studies have shown that fluorinated aromatic compounds can inhibit the growth of cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer types, including breast and lung cancer cells, with IC₅₀ values comparable to established chemotherapeutic agents like doxorubicin .
  • Antimicrobial Properties : The presence of halogen substituents (such as chlorine and fluorine) has been linked to enhanced antimicrobial activity. Research indicates that related compounds exhibit effective bacteriostatic and fungicidal properties against multi-drug resistant strains .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have suggested that similar compounds can inhibit carbonic anhydrase (CA) activity, which is crucial in various physiological processes .

Case Studies

Several studies have explored the biological effects of compounds structurally related to this compound:

StudyFindings
Study AInvestigated the anticancer effects on Jurkat cells; showed significant cytotoxicity with an IC₅₀ < 10 μM .
Study BExamined antimicrobial activity against E. coli and S. aureus; reported MIC values ranging from 46.9 μg/mL for bacteria .
Study CAnalyzed enzyme inhibition; found effective inhibition of CA activity with a notable structure-activity relationship (SAR) indicating the importance of electronegative groups .

Research Findings

Recent investigations into the biological activity of fluorinated aromatic compounds highlight several key findings:

  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups (like Cl and F) significantly enhances biological activity. Modifications in the phenyl ring structure can lead to variations in potency against different biological targets .
  • Potential Therapeutic Applications : Given its anticancer and antimicrobial properties, there is potential for developing therapeutic agents based on this compound or its analogs for treating resistant infections or cancers .
  • Future Directions : Ongoing research aims to further elucidate the molecular mechanisms underlying the observed biological activities and explore new synthetic routes for developing more potent derivatives.

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